molecular formula C20H19NO4 B1235974 7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE

7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE

Cat. No.: B1235974
M. Wt: 337.4 g/mol
InChI Key: VFWZRNWEXUGWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-morpholinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.

    Substitution: The phenyl group at the 3-position can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one.

    Reduction: Formation of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s hydroxyl group can scavenge free radicals, thereby reducing oxidative damage. Additionally, it can inhibit the activity of pro-inflammatory enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-8-(4-morpholinylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-Hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one
  • 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-Chlorophenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, morpholinylmethyl group, and phenyl group allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one

InChI

InChI=1S/C20H19NO4/c22-18-7-6-15-19(23)17(14-4-2-1-3-5-14)13-25-20(15)16(18)12-21-8-10-24-11-9-21/h1-7,13,22H,8-12H2

InChI Key

VFWZRNWEXUGWGH-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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